molecular formula C5H8O3 B1311131 (r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one CAS No. 52813-63-5

(r)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Cat. No.: B1311131
CAS No.: 52813-63-5
M. Wt: 116.11 g/mol
InChI Key: NSISJFFVIMQBRN-SCSAIBSYSA-N
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Description

®-5-(Hydroxymethyl)dihydrofuran-2(3H)-one: is a chiral compound with a five-membered lactone ring structure. It is known for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The compound’s unique structure and reactivity make it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-5-(Hydroxymethyl)dihydrofuran-2(3H)-one typically involves several steps, including alkylation, reduction, and esterification. One common method starts with the alkylation of a suitable precursor, followed by reduction to introduce the hydroxymethyl group. The final step involves cyclization to form the lactone ring.

Industrial Production Methods

Industrial production methods for ®-5-(Hydroxymethyl)dihydrofuran-2(3H)-one often focus on optimizing yield and purity. These methods may involve the use of catalysts and specific reaction conditions to ensure high efficiency. For example, the use of optically pure starting materials and controlled reaction environments can help achieve high optical purity and yield .

Chemical Reactions Analysis

Types of Reactions

®-5-(Hydroxymethyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The lactone ring can be reduced to form a diol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the lactone ring produces a diol.

Scientific Research Applications

®-5-(Hydroxymethyl)dihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound’s chiral nature makes it useful in the study of enzyme interactions and stereochemistry.

    Industry: The compound is used in the production of materials with specific properties, such as biodegradable polymers.

Mechanism of Action

The mechanism by which ®-5-(Hydroxymethyl)dihydrofuran-2(3H)-one exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its chiral nature allows it to interact with enzymes and other biomolecules in a stereospecific manner, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one: The enantiomer of ®-5-(Hydroxymethyl)dihydrofuran-2(3H)-one, with similar chemical properties but different biological activity.

    5-(Hydroxymethyl)furan-2(3H)-one: A non-chiral analog with similar reactivity but lacking the chiral center.

Uniqueness

®-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is unique due to its chiral nature, which allows it to participate in stereospecific reactions and interact with chiral environments in biological systems. This makes it particularly valuable in the development of chiral drugs and the study of stereochemistry.

Properties

IUPAC Name

(5R)-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-3-4-1-2-5(7)8-4/h4,6H,1-3H2/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSISJFFVIMQBRN-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)O[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254377
Record name (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52813-63-5
Record name (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52813-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5R)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-Hydroxymethyl-dihydro-furan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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